

# 3-Chloro-1H-indole-2-carbaldehyde CAS number 110912-15-7

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## Compound of Interest

**Compound Name:** 3-Chloro-1H-indole-2-carbaldehyde

**Cat. No.:** B035255

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An In-depth Technical Guide to **3-Chloro-1H-indole-2-carbaldehyde** (CAS: 110912-15-7)

**Audience:** Researchers, scientists, and drug development professionals.

**Abstract:** **3-Chloro-1H-indole-2-carbaldehyde** is a halogenated heterocyclic compound belonging to the indole family. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.<sup>[1][2]</sup> This molecule, functionalized with both a reactive carbaldehyde group at the C2 position and a chlorine atom at the C3 position, serves as a versatile and crucial intermediate for the synthesis of more complex, biologically active compounds. Its derivatives have been investigated for a range of pharmacological activities, including potential anti-HIV and anticancer properties.<sup>[3]</sup> This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via Vilsmeier cyclization, spectroscopic data for characterization, and its applications in drug discovery, including its potential interaction with key biological signaling pathways.

## Physicochemical Properties

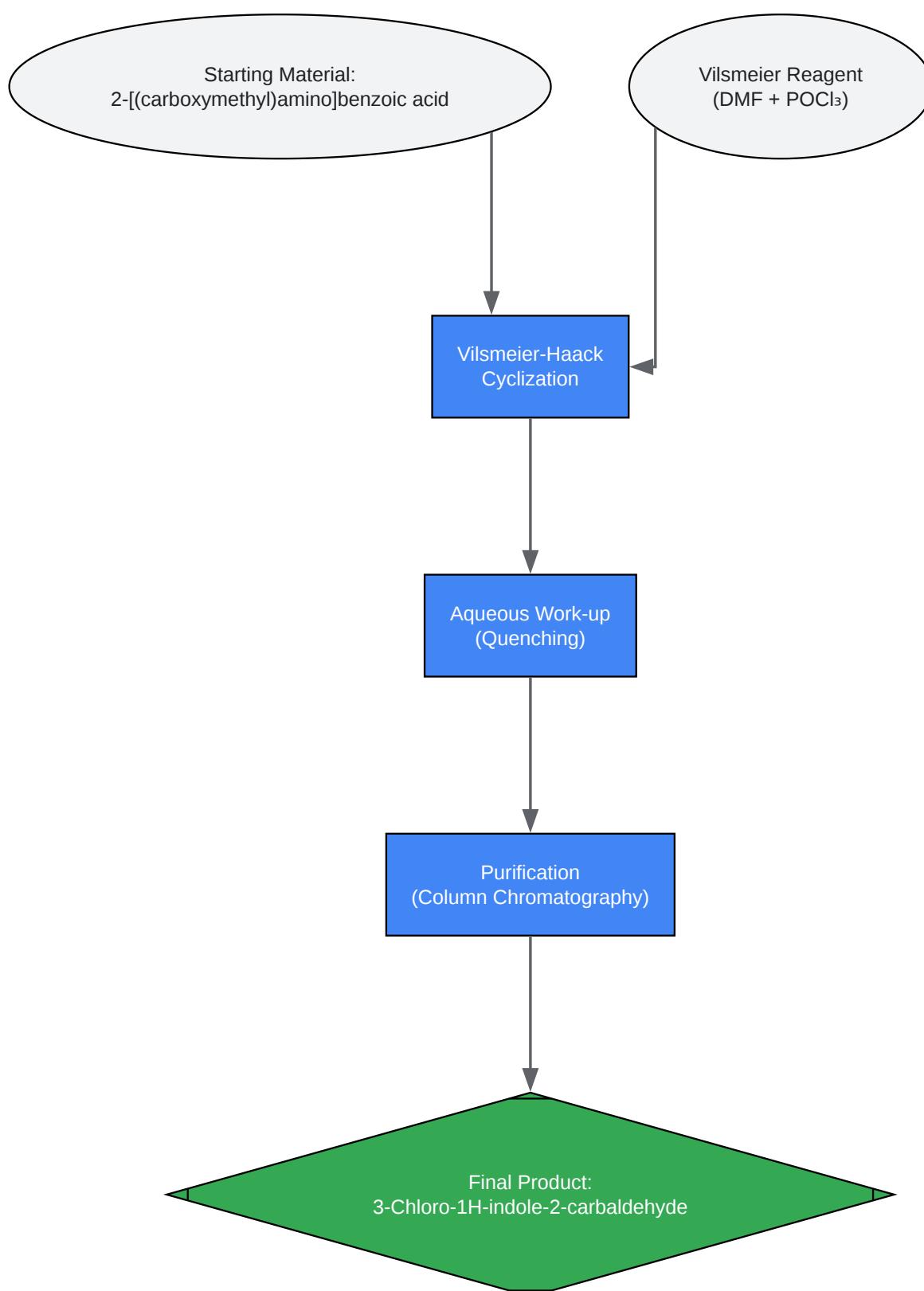
The fundamental physicochemical properties of **3-Chloro-1H-indole-2-carbaldehyde** are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

Property	Value	Reference
CAS Number	110912-15-7	[4]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> CINO	[4]
Molecular Weight	179.61 g/mol	
Appearance	Solid	
InChI Key	IHPBJLYJOIUBDY- UHFFFAOYSA-N	
Storage Conditions	Store at room temperature or refrigerated (2-8°C) for long- term stability.	[5]
Purity	Typically ≥95%	[6]

## Synthesis and Mechanism

The preparation of **3-Chloro-1H-indole-2-carbaldehyde** can be efficiently achieved through a Vilsmeier-Haack type cyclization reaction. This method is advantageous as it constructs the functionalized indole ring system in a single, efficient step from readily available starting materials. The key transformation involves the reaction of a 2-[(carboxymethyl)amino]benzoic acid derivative with a Vilsmeier reagent, typically generated *in situ* from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>) or bis-(trichloromethyl) carbonate (BTC).

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then facilitates an intramolecular cyclization and subsequent dehydration and chlorination to yield the target aldehyde. This approach is noted for its good yields and operational simplicity.

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Synthetic workflow for **3-Chloro-1H-indole-2-carbaldehyde**.

# Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of **3-Chloro-1H-indole-2-carbaldehyde** based on established Vilsmeier cyclization procedures.

## Synthesis of 3-Chloro-1H-indole-2-carbaldehyde

### Materials:

- 2-[(Carboxymethyl)amino]benzoic acid
- Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- 1,2-Dichloroethane (DCE), anhydrous
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate
- Hexanes

### Procedure:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dimethylformamide (DMF, 6.0 equivalents).
- Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride ( $\text{POCl}_3$ , 6.0 equivalents) dropwise via the dropping funnel over 20 minutes. Stir the mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
- In a separate flask, dissolve 2-[(carboxymethyl)amino]benzoic acid (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE).

- Add the solution of the starting material to the pre-formed Vilsmeier reagent at 0 °C.
- After the addition is complete, slowly warm the reaction mixture to 75 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
- Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.

## Purification Protocol

### Procedure:

- Prepare a silica gel slurry using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) and pack a chromatography column.
- Dissolve the crude product from step 3.1 in a minimal amount of dichloromethane or the eluent mixture.
- Load the concentrated crude product onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
- Collect fractions and monitor by TLC to identify those containing the pure product.

- Combine the pure fractions and remove the solvent under reduced pressure to afford **3-Chloro-1H-indole-2-carbaldehyde** as a solid.

## Spectroscopic Data

The structural identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The expected data are summarized below.

Technique	Expected Observations
<sup>1</sup> H NMR	$\delta$ ~10.0-9.8 (s, 1H, -CHO), $\delta$ ~8.5-8.0 (br s, 1H, -NH), $\delta$ ~7.8-7.2 (m, 4H, Ar-H).
<sup>13</sup> C NMR	$\delta$ ~185-180 (C=O), $\delta$ ~140-110 (aromatic carbons, including the C-Cl carbon).
FT-IR (cm <sup>-1</sup> )	~3300-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1680-1660 (C=O aldehyde stretch), ~800-700 (C-Cl stretch).
Mass Spec (ESI-MS)	m/z 180.02 [M+H] <sup>+</sup> , 178.02 [M-H] <sup>-</sup> .

## Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for **3-Chloro-1H-indole-2-carbaldehyde** is limited, its true value lies in its role as a key synthetic intermediate. The indole-2-carboxaldehyde scaffold is a cornerstone in the development of novel therapeutics.<sup>[1]</sup> The aldehyde group is a versatile chemical handle that allows for a wide array of subsequent chemical modifications, such as reductive amination, Wittig reactions, and condensations to form Schiff bases or other heterocyclic systems.<sup>[7]</sup>

Derivatives of related chloro-indoles and indole-2-carboxaldehydes have demonstrated significant potential in several therapeutic areas:

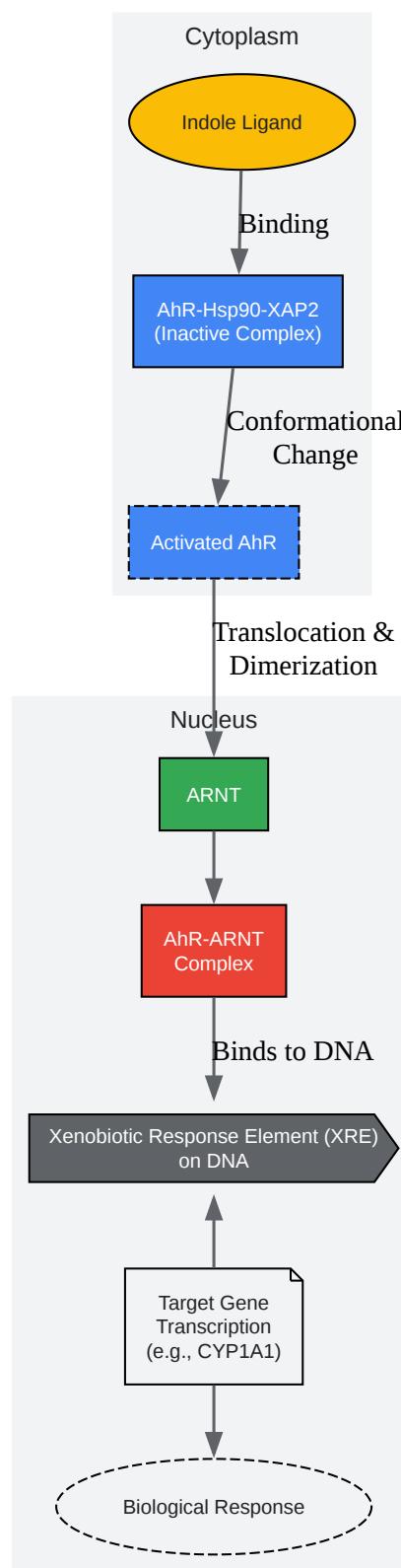
- Antiviral Agents: The indole nucleus is a component of several HIV-1 integrase inhibitors. The specific substitution pattern on the indole ring is critical for potent activity, making

intermediates like this compound valuable for generating diverse compound libraries for screening.[3][8]

- **Anticancer Agents:** Many indole derivatives exhibit potent anticancer activity by targeting various mechanisms, including tubulin polymerization and specific kinases.[9] The ease of functionalization of **3-Chloro-1H-indole-2-carbaldehyde** allows for the synthesis of molecules designed to interact with specific biological targets in cancer cells.
- **Antimicrobial and Anti-inflammatory Agents:** The indole scaffold is present in compounds with known antibacterial, antifungal, and anti-inflammatory properties.[9][10]

## Potential Signaling Pathway Involvement

Indole derivatives are known to interact with various cellular signaling pathways. One such pathway of high relevance is the Aryl Hydrocarbon Receptor (AhR) signaling cascade. AhR is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular metabolism. Natural indole metabolites can act as AhR agonists. Synthetic derivatives, including halogenated indoles, can be designed to modulate this pathway for therapeutic benefit, for instance, in autoimmune diseases or cancer.



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Aryl Hydrocarbon Receptor (AhR) signaling pathway.

## Conclusion

**3-Chloro-1H-indole-2-carbaldehyde** (CAS: 110912-15-7) is a strategically important synthetic building block in medicinal chemistry. Its facile synthesis via Vilsmeier cyclization and the reactive nature of its dual functionalities—the chloro and carbaldehyde groups—make it an ideal starting point for the creation of diverse libraries of novel indole derivatives. While not an end-drug itself, its utility in the synthesis of potential anticancer, antiviral, and anti-inflammatory agents underscores its significance for researchers and scientists in the field of drug discovery and development.

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